molecular formula C10H14N2O4S B14847914 2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide

2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide

Cat. No.: B14847914
M. Wt: 258.30 g/mol
InChI Key: JWMWLYOQELCPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide is an organic compound with the molecular formula C10H14N2O4S and a molecular weight of 258.297 g/mol . This compound is known for its unique chemical structure, which includes a hydroxyl group, a dimethylamino group, and a methylsulfonamido group attached to a benzamide core. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzamide with N,N-dimethylamine and methylsulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino group can interact with receptors and enzymes. The methylsulfonamido group can enhance the compound’s solubility and stability, allowing it to effectively reach its target sites .

Comparison with Similar Compounds

2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide can be compared with similar compounds such as 2-Hydroxy-N,N-dimethylpropanamide and other benzamide derivatives These compounds share similar structural features but differ in their functional groups and overall chemical properties

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2-hydroxy-6-(methanesulfonamido)-N,N-dimethylbenzamide

InChI

InChI=1S/C10H14N2O4S/c1-12(2)10(14)9-7(11-17(3,15)16)5-4-6-8(9)13/h4-6,11,13H,1-3H3

InChI Key

JWMWLYOQELCPFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1O)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.